molecular formula C18H16ClN3O3 B11167815 N-(3-chloro-4-cyanophenyl)-1-(furan-2-carbonyl)piperidine-4-carboxamide

N-(3-chloro-4-cyanophenyl)-1-(furan-2-carbonyl)piperidine-4-carboxamide

Cat. No.: B11167815
M. Wt: 357.8 g/mol
InChI Key: VLKWULDPOUKGAB-UHFFFAOYSA-N
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Description

“N-(3-chloro-4-cyanophenyl)-1-(furan-2-carbonyl)piperidine-4-carboxamide” is a synthetic organic compound that belongs to the class of piperidine carboxamides. Compounds in this class are often explored for their potential pharmacological properties, including anti-inflammatory, analgesic, and antimicrobial activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(3-chloro-4-cyanophenyl)-1-(furan-2-carbonyl)piperidine-4-carboxamide” typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the piperidine ring: Starting from a suitable precursor, the piperidine ring can be synthesized through cyclization reactions.

    Introduction of the furan-2-carbonyl group: This can be achieved through acylation reactions using furan-2-carbonyl chloride.

    Attachment of the 3-chloro-4-cyanophenyl group: This step might involve nucleophilic substitution reactions where the piperidine derivative reacts with 3-chloro-4-cyanobenzyl chloride.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include:

    Catalysis: Using catalysts to enhance reaction rates.

    Purification: Employing techniques like recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2-carboxylic acid derivatives.

    Reduction: Reduction reactions could target the nitrile group, converting it to an amine.

    Substitution: The chloro group on the phenyl ring can be substituted by nucleophiles, leading to various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines, thiols, or alkoxides.

Major Products

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Amino derivatives of the original compound.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Investigating its potential as a bioactive compound.

    Medicine: Exploring its pharmacological properties for therapeutic uses.

    Industry: Potential use in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The exact mechanism of action would depend on the specific biological or chemical context. Generally, compounds like this might interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity. The presence of functional groups like the nitrile, chloro, and furan-2-carbonyl groups could influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(3-chloro-4-cyanophenyl)-1-(pyridine-2-carbonyl)piperidine-4-carboxamide: Similar structure but with a pyridine ring instead of a furan ring.

    N-(3-chloro-4-cyanophenyl)-1-(thiophene-2-carbonyl)piperidine-4-carboxamide: Similar structure but with a thiophene ring instead of a furan ring.

Uniqueness

The uniqueness of “N-(3-chloro-4-cyanophenyl)-1-(furan-2-carbonyl)piperidine-4-carboxamide” lies in its specific combination of functional groups, which could confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C18H16ClN3O3

Molecular Weight

357.8 g/mol

IUPAC Name

N-(3-chloro-4-cyanophenyl)-1-(furan-2-carbonyl)piperidine-4-carboxamide

InChI

InChI=1S/C18H16ClN3O3/c19-15-10-14(4-3-13(15)11-20)21-17(23)12-5-7-22(8-6-12)18(24)16-2-1-9-25-16/h1-4,9-10,12H,5-8H2,(H,21,23)

InChI Key

VLKWULDPOUKGAB-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)NC2=CC(=C(C=C2)C#N)Cl)C(=O)C3=CC=CO3

Origin of Product

United States

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